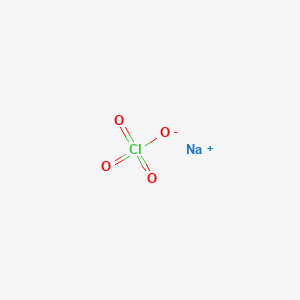

sodium;perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZAXWOYCMUHIX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7601-89-0 | |

| Record name | Sodium perchlorate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Sodium Perchlorate as a Chaotropic Agent: A Technical Guide for Molecular Biology Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of sodium perchlorate (B79767) (NaClO₄) and its role as a potent chaotropic agent in molecular biology. We will explore its mechanism of action, detail its primary applications, present relevant quantitative data, and provide standardized experimental protocols.

Introduction to Chaotropic Agents and the Hofmeister Series

A chaotropic agent is a substance that disrupts the highly ordered, three-dimensional hydrogen-bonding network of water.[1] This disruption increases the entropy of the system and weakens the hydrophobic effect, a primary force driving the folding of proteins and the association of macromolecules.[1][2]

The behavior of ions in aqueous solutions and their effects on macromolecular stability are famously classified by the Hofmeister series . This series ranks ions based on their ability to either "salt-out" (stabilize, kosmotropic) or "salt-in" (destabilize, chaotropic) proteins.[3] The perchlorate anion (ClO₄⁻) is positioned at the strong chaotropic end of the anionic series, indicating its powerful ability to destabilize biological macromolecules.[4]

Hofmeister Anion Series (Partial):

-

Kosmotropic (Structure-Making): SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻

-

Chaotropic (Structure-Breaking): Br⁻ > I⁻ > ClO₄⁻ > SCN⁻

Mechanism of Action

The chaotropic activity of the perchlorate anion stems from its unique physical properties: it is a large anion with a low charge density. This configuration prevents it from integrating neatly into the hydrogen-bonding network of water. Instead, it disorders the surrounding water molecules, effectively increasing the solubility of nonpolar moieties.[1][4]

This process has two major consequences for biological macromolecules:

-

Protein Denaturation: Proteins maintain their native tertiary structure largely through the hydrophobic effect, which sequesters nonpolar amino acid residues away from water. By disrupting the water structure, sodium perchlorate weakens this effect, allowing hydrophobic regions to become solvated, which leads to the unfolding and denaturation of the protein.[1][5]

-

Nucleic Acid Liberation: In cellular lysates, DNA and RNA are tightly associated with proteins (like histones and nucleases). Sodium perchlorate efficiently denatures these proteins, causing them to dissociate from the nucleic acids, thereby liberating the DNA/RNA into the solution.[6][7]

Applications in Molecular Biology

Nucleic Acid Extraction

One of the most common uses for sodium perchlorate is in the extraction of DNA and RNA from biological samples.[8] It serves as a key component in lysis buffers to denature and solubilize cellular proteins, including potent nucleases that would otherwise degrade the target nucleic acids.[7] This method is often preferred over traditional phenol-chloroform extractions because it is faster and avoids the use of highly toxic phenol.[8]

The general principle involves lysing the cells, adding a high concentration of sodium perchlorate to dissociate proteins from nucleic acids, and then selectively precipitating the nucleic acids with an alcohol like isopropanol (B130326) or ethanol (B145695).[6][9] The denatured proteins remain soluble in the high-salt aqueous phase.[6]

Protein Solubilization and Denaturation

Sodium perchlorate is an effective agent for solubilizing and denaturing proteins.[10] This is particularly useful in proteomics for extracting proteins from complex mixtures or for solubilizing proteins from insoluble inclusion bodies.[11] By disrupting non-covalent interactions, it unfolds proteins into their primary polypeptide chains, making them amenable to analysis by techniques such as SDS-PAGE or mass spectrometry.[5]

Quantitative Data & Concentration Parameters

The effective concentration of sodium perchlorate varies by application. The following tables summarize typical working concentrations cited in experimental protocols.

Table 1: Typical Working Concentrations of Sodium Perchlorate

| Application | Sample Type | Stock Conc. | Final Conc. / Molarity | Reference |

| Genomic DNA Extraction | Whole Blood | 7 M | Added as 0.2 volumes to lysate | [9] |

| Genomic DNA Extraction | Whole Blood | 5 M | 250 µL used for pellet from 3 mL blood | [12] |

| RNA Extraction | Various Tissues | Saturated | Used in precipitating reagents | [9] |

| Protein Denaturation | Purified Protein | 1 M - 8 M | Concentration varied for stability studies | [5][13] |

| Chromatography | Mobile Phase | 1 M | Used as eluent component | [8] |

Table 2: Comparison of Common Chaotropic Agents

| Agent | Typical Molarity | Primary Use | Key Characteristics |

| Sodium Perchlorate | 1 - 5 M | Nucleic Acid Extraction | Strong chaotrope, potent but hazardous (oxidizer) |

| Guanidinium (B1211019) Chloride | 6 M | Protein Denaturation, RNA Extraction | Very strong denaturant |

| Guanidinium Thiocyanate | 4 M | RNA Extraction | Strong denaturant, inactivates RNases effectively |

| Urea | 8 M | Protein Denaturation (electrophoresis) | Disrupts H-bonds, generally requires heating |

Experimental Protocols

Protocol: Genomic DNA Extraction from Whole Blood

This protocol is a generalized method based on the principles of perchlorate-based extraction.[7][9][12]

Reagents & Equipment:

-

Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, pH 8.0)

-

5 M Sodium Perchlorate (NaClO₄) Solution

-

Ice-cold 100% Ethanol or Isopropanol

-

70% Ethanol

-

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

-

Centrifuge, vortexer, and appropriate tubes

Procedure:

-

Cell Lysis: Mix 1 volume of whole blood with 3 volumes of RBC Lysis Buffer. Incubate on ice for 10 minutes.

-

Pellet Leukocytes: Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant (hemolysate).

-

Protein Denaturation: Resuspend the white blood cell pellet in 1 volume of a cell suspension buffer. Add 0.25 volumes of 5 M Sodium Perchlorate. Mix by gentle inversion until the solution is homogenous and viscous.[12]

-

Incubation: Incubate the mixture at 37°C for 15-20 minutes to ensure complete protein denaturation.[12]

-

Phase Separation: Add 1 volume of chloroform and mix thoroughly by inversion for 2-3 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Isolate Aqueous Phase: Carefully transfer the upper aqueous phase, containing the DNA, to a new tube. Be careful not to disturb the protein interface.

-

DNA Precipitation: Add 2-3 volumes of ice-cold 100% ethanol.[12] Mix by gentle inversion. White strands of DNA should become visible.

-

Wash DNA: Spool the DNA or pellet it by centrifugation (3,000 x g for 5 minutes). Wash the pellet twice with 70% ethanol to remove excess salt.

-

Resuspend DNA: Air-dry the pellet briefly (do not over-dry) and resuspend it in an appropriate volume of TE Buffer.

Protocol: General Protein Denaturation for Analysis

This protocol describes a general method for denaturing a protein sample prior to analysis (e.g., SDS-PAGE).

Reagents & Equipment:

-

Purified protein sample in a suitable buffer

-

8 M Sodium Perchlorate Stock Solution

-

Sample buffer for the downstream application (e.g., 2x Laemmli buffer for SDS-PAGE)

-

Heating block or water bath

Procedure:

-

Initial Denaturation: To your protein sample, add the 8 M NaClO₄ stock solution to achieve a final concentration between 2 M and 5 M, depending on the stability of the protein.

-

Incubation: Incubate the sample at room temperature for 30 minutes or at 37°C for 15 minutes to facilitate unfolding.

-

Sample Preparation for Downstream Use: If preparing for SDS-PAGE, mix the perchlorate-denatured sample with an equal volume of 2x Laemmli buffer.

-

Final Denaturation: Heat the sample at 95°C for 5 minutes to complete the denaturation process and ensure SDS binding.

-

Analysis: The sample is now ready to be loaded onto a polyacrylamide gel.

Advantages and Disadvantages

Advantages:

-

High Efficiency: Provides rapid and thorough deproteinization.[6]

-

Cost-Effective: The reagents are inexpensive and readily available compared to commercial kits.[7]

-

High-Quality DNA: Yields high molecular weight DNA suitable for downstream applications like PCR.[7]

-

Reduced Hazard: Serves as a less toxic alternative to phenol.[8]

Disadvantages:

-

Safety Hazard: Sodium perchlorate is a strong oxidizing agent and can form explosive mixtures with certain materials. It should be handled with appropriate care.[10]

-

Mechanical Shearing: Vigorous mixing during the extraction process can cause mechanical shearing of high molecular weight DNA.[7]

-

Superseded Technology: In many modern labs, its use has been replaced by safer chaotropes (e.g., guanidinium salts) or solid-phase extraction methods (e.g., silica (B1680970) columns).[10]

References

- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 2. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hofmeister series - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Reaction Mechanisms of Perchloric Acid in Protein Denaturation [eureka.patsnap.com]

- 6. The use of sodium perchlorate in deproteinization during the preparation of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcmaas.com [ijcmaas.com]

- 8. mpbio.com [mpbio.com]

- 9. US4908318A - Nucleic acid extraction methods - Google Patents [patents.google.com]

- 10. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 11. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. Sodium Perchlorate Effects on the Helical Stability of a Mainly Alanine Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Perchlorate: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of sodium perchlorate (B79767) (NaClO₄), a compound with significant applications in research and development. This document outlines its core characteristics, provides detailed experimental protocols for property determination, and includes essential safety and handling information for laboratory use.

Physical Properties

Sodium perchlorate is an inorganic salt that exists as a white crystalline solid.[1][2] It is most commonly available in its anhydrous (NaClO₄) and monohydrated (NaClO₄·H₂O) forms.[2] A key physical characteristic of sodium perchlorate is its hygroscopicity, readily absorbing moisture from the atmosphere to form the monohydrate.[1][2] This property is crucial to consider during handling and storage to prevent unwanted reactions and ensure the integrity of the material.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of both anhydrous and monohydrated sodium perchlorate for easy reference and comparison in a laboratory setting.

| Property | Anhydrous Sodium Perchlorate (NaClO₄) | Sodium Perchlorate Monohydrate (NaClO₄·H₂O) |

| Molar Mass | 122.44 g/mol [1] | 140.45 g/mol [2] |

| Appearance | White crystalline solid[1] | White crystalline solid[2] |

| Odor | Odorless[1] | - |

| Density | 2.4994 g/cm³[1][2] | 2.02 g/cm³[1][2] |

| Melting Point | 468 °C (decomposes)[1][2] | 130 °C[1][2] |

| Boiling Point | Decomposes at 482 °C[1][2] | Decomposes at 482 °C[1] |

| Crystal Structure | Orthorhombic[2] | - |

Solubility

Sodium perchlorate is notable for its high solubility in water and its solubility in various polar organic solvents.[1][2] This high solubility makes it useful as an electrolyte in various applications and as a source of the perchlorate anion in different solvent systems.

| Solvent | Solubility ( g/100 mL of solvent) |

| Water | 209.6 g/100 mL at 25 °C (anhydrous)[1] |

| Methanol | 51 g/100 g[1] |

| Ethanol | 14.7 g/100 g[1] |

| Acetone | 52 g/100 g[1] |

| Propanol | 4.9 g/100 g[1] |

| Butanol | 1.9 g/100 g[1] |

| Ethyl Acetate | 9.6 g/100 g[1] |

| Benzene | Insoluble[1] |

| Chloroform | Insoluble[1] |

| Toluene | Insoluble[1] |

| Diethyl Ether | Insoluble[1] |

Chemical Properties

Sodium perchlorate is a powerful oxidizing agent, a property that defines many of its applications and safety considerations.[1] It is thermally stable to a certain degree but will decompose at elevated temperatures.[2]

-

Oxidizing Agent : As a strong oxidizer, sodium perchlorate can react violently with organic compounds, reducing agents, and powdered metals, especially upon heating.[1] Mixtures with combustible materials can be flammable and potentially explosive.[3]

-

Reactivity with Acids : It reacts with strong mineral acids, such as sulfuric acid, to produce perchloric acid.[1] This reaction is a common method for the laboratory-scale synthesis of perchloric acid.

-

Thermal Decomposition : Anhydrous sodium perchlorate decomposes at 468 °C, while the monohydrate decomposes at a lower temperature of 130 °C.[1][2] The primary decomposition products are sodium chloride and oxygen gas.[2]

-

Hygroscopicity : Its tendency to absorb moisture from the air is a significant chemical property that can affect its reactivity and requires careful storage conditions.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for determining key physical and chemical properties of sodium perchlorate in a laboratory setting. These protocols incorporate safety precautions specific to handling a strong, hygroscopic oxidizer.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid. Due to its hygroscopic nature, a sealed capillary tube is essential to prevent the absorption of atmospheric moisture, which can depress the melting point and broaden the melting range.

Materials:

-

Sodium perchlorate sample (anhydrous or monohydrate)

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Bunsen burner or sealing tool

Procedure:

-

Sample Preparation: Ensure the sodium perchlorate sample is finely powdered using a clean, dry mortar and pestle.

-

Capillary Tube Filling: Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Sample Packing: Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Sealing the Capillary Tube (CRITICAL for hygroscopic nature): Gently heat the open end of the capillary tube in the flame of a Bunsen burner, rotating it until the glass melts and seals the opening. Allow it to cool completely.

-

Melting Point Determination:

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The recorded range is the melting point of the sample.

-

-

Safety Precautions: Wear safety goggles and a lab coat. Handle the hot capillary tube with caution.

Determination of Solubility

Principle: The solubility of sodium perchlorate in a given solvent is determined by finding the maximum amount of solute that can dissolve in a specific volume of the solvent at a constant temperature to form a saturated solution.

Materials:

-

Sodium perchlorate

-

Selected solvent (e.g., water, ethanol)

-

Test tubes with stoppers

-

Graduated cylinders

-

Analytical balance

-

Spatula

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Solvent Preparation: Measure a precise volume (e.g., 10 mL) of the chosen solvent into a test tube using a graduated cylinder.

-

Temperature Control: Place the test tube in a water bath set to the desired temperature (e.g., 25°C) and allow the solvent to equilibrate.

-

Initial Solute Addition: Weigh a known mass of sodium perchlorate and add a small, accurately weighed portion to the solvent.

-

Dissolution: Stopper the test tube and shake vigorously to dissolve the solid. If the solid dissolves completely, proceed to the next step.

-

Incremental Addition: Continue adding small, accurately weighed portions of sodium perchlorate, shaking after each addition, until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Equilibration: Allow the saturated solution to remain in the temperature-controlled water bath for at least 30 minutes with occasional shaking to ensure equilibrium is reached.

-

Mass Determination: Carefully decant the saturated solution, leaving the undissolved solid behind. Weigh the remaining undissolved solid.

-

Calculation: Subtract the mass of the undissolved solid from the total mass of sodium perchlorate added to determine the mass that dissolved in the known volume of the solvent. Express the solubility in grams per 100 mL of solvent.

-

Safety Precautions: When using organic solvents, work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Be mindful of the oxidizing nature of sodium perchlorate and avoid contact with flammable solvents near ignition sources.

Determination of Decomposition Temperature

Principle: The decomposition temperature of sodium perchlorate can be determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated.

Materials:

-

Sodium perchlorate sample

-

Simultaneous Thermal Analyzer (TGA-DSC)

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of the sodium perchlorate sample (typically 5-10 mg) into a TGA-DSC sample pan.

-

Experimental Setup:

-

Place the sample pan in the TGA-DSC furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide a non-reactive atmosphere.

-

Set the heating program to ramp the temperature at a controlled rate (e.g., 10°C/min) over the desired temperature range (e.g., from room temperature to 600°C).

-

-

Data Acquisition: Start the experiment and record the mass change (TGA curve) and heat flow (DSC curve) as a function of temperature.

-

Data Analysis:

-

TGA Curve: The onset temperature of the significant mass loss in the TGA curve indicates the beginning of decomposition.

-

DSC Curve: The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition. The peak temperature of the decomposition event provides further information about the thermal stability.

-

-

Safety Precautions: The decomposition of sodium perchlorate releases oxygen, which can create a hazardous, oxygen-rich environment. Ensure the instrument is properly vented. Follow all instrument-specific safety guidelines.

Key Laboratory Applications and Logical Relationships

Sodium perchlorate serves as a versatile reagent in various laboratory applications. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key relationships and workflows.

Caption: Synthesis of other perchlorate salts from sodium perchlorate via double displacement reactions.

Caption: Laboratory synthesis of perchloric acid from sodium perchlorate.

References

A Technical Guide to the Synthesis of Sodium Perchlorate via Anodic Oxidation of Sodium Chlorate

Abstract: This technical guide provides an in-depth overview of the electrochemical synthesis of sodium perchlorate (B79767) (NaClO₄) through the anodic oxidation of sodium chlorate (B79027) (NaClO₃). Sodium perchlorate is a critical inorganic compound, serving as a powerful oxidizer and a precursor for other perchlorate salts used in pyrotechnics and rocket propellants.[1][2] The primary industrial manufacturing method is direct electrolysis of a concentrated sodium chlorate solution.[2][3] This document details the core electrochemical principles, analyzes the critical process parameters influencing efficiency and yield, presents standardized experimental protocols, and summarizes key quantitative data. The intended audience includes researchers, chemists, and professionals in chemical manufacturing and drug development.

Electrochemical Principles

The synthesis of sodium perchlorate is achieved by the anodic oxidation of a concentrated aqueous solution of sodium chlorate. The process takes place in an electrolytic cell, typically without a diaphragm, where chlorate ions are converted to perchlorate ions at the anode.[3][4]

2.1 Core Reactions

The fundamental reactions occurring at the electrodes are:

-

Anode (Oxidation): Chlorate ions lose electrons and react with water to form perchlorate ions and protons. ClO₃⁻(aq) + H₂O(l) → ClO₄⁻(aq) + 2H⁺(aq) + 2e⁻

-

Cathode (Reduction): Water is reduced to produce hydrogen gas and hydroxide (B78521) ions. 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

2.2 Overall Cell Reaction

Combining the anodic and cathodic reactions gives the overall transformation:

NaClO₃(aq) + H₂O(l) → NaClO₄(aq) + H₂(g)

The mechanism of chlorate oxidation is complex and believed to involve the discharge of the chlorate ion at the anode surface at a high potential.[5] Several mechanisms have been proposed, including direct electron transfer and reactions mediated by adsorbed oxygen or surface oxides of the anode material.[6][7]

Key Process Parameters and Their Effects

The efficiency, yield, and economic viability of sodium perchlorate production are highly dependent on several key operational parameters.

2.1 Anode Material The choice of anode is the most critical factor, as it must have a high oxygen overpotential to favor the oxidation of chlorate over the evolution of oxygen.[3] Only two materials are commonly used industrially:

-

Platinum (Pt): Offers very high current efficiency but is expensive.[5] It is susceptible to corrosion, especially at low chlorate concentrations (<50 g/L) and high temperatures.[4][8][9] Typical wear rates are reported to be between 3 to 6 grams of platinum per ton of sodium perchlorate produced.[4][8]

-

Lead Dioxide (PbO₂): A more cost-effective alternative to platinum.[10] It is a suitable choice for processes that run from chloride all the way to perchlorate, as its wear rate is less affected by low chlorate concentrations.[8][11] Lead dioxide is often coated on a substrate like graphite (B72142) or titanium.[7]

Graphite anodes are not practical for perchlorate production due to extremely high rates of wear.[8][11]

2.2 Electrolyte Composition

-

Sodium Chlorate Concentration: Current efficiency is highly dependent on the chlorate concentration. The process is most efficient at high concentrations, typically starting with solutions of 500 g/L up to saturation (~720 g/L).[8][12] Efficiency drops significantly as the chlorate concentration decreases. The final cell effluent generally contains 600 to 1,000 g/L of sodium perchlorate and a residual 5 to 50 g/L of sodium chlorate.[13]

-

Additives: Specific additives are used to improve current efficiency and protect the electrodes.

-

Sodium or Potassium Dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇): Used in cells with platinum anodes and steel cathodes (at 2-5 g/L). It forms a protective film on the cathode, inhibiting the reduction of perchlorate back to chlorate.[3][7][8]

-

Sodium Fluoride (B91410) (NaF): Added to electrolytes in cells using lead dioxide anodes (at ~2 g/L). It has been shown to significantly improve current efficiency for perchlorate formation.[7][11][14]

-

2.3 Operating Conditions

-

Current Density: Perchlorate cells operate at higher current densities than chlorate cells. Unlike chlorate production, high anodic current densities generally increase current efficiency for perchlorate formation.[8][11] Typical ranges are 200-500 mA/cm² for platinum anodes and 150-400 mA/cm² for lead dioxide anodes.[8]

-

Temperature: The optimal temperature is a compromise. Higher temperatures lower the cell voltage, reducing power consumption, but can also decrease current efficiency and accelerate anode corrosion, particularly for platinum.[11] A typical operating range is 40°C to 60°C.[8] Studies have identified optimal temperatures of 50°C or 60°C depending on the specific setup.[10][15][16]

-

pH: The process is not strongly dependent on pH, and the electrolyte tends to become more alkaline as the electrolysis proceeds.[11] However, for consistent results, a pH between 6.0 and 7.0 is often maintained.[7][12]

-

Cell Voltage: Due to the high potential required for chlorate oxidation, cell voltages are relatively high, typically ranging from 4.5 to 7.0 volts.[3][8][11]

Experimental Protocols

3.1 Laboratory Scale Batch Synthesis Protocol

-

Electrolyte Preparation: Prepare a near-saturated solution of sodium chlorate by dissolving approximately 700 grams of NaClO₃ per liter of deionized water.[8][11] Gentle heating can aid dissolution. If starting with impure chlorate, purification using reagents like barium hydroxide to precipitate impurities may be necessary.[1]

-

Additive Incorporation: Based on the chosen anode, add the appropriate efficiency-enhancing agent to the electrolyte.

-

Cell Assembly: Assemble the electrolytic cell using the selected anode (e.g., platinum foil or lead dioxide-coated titanium) and cathode (e.g., stainless steel, nickel, or titanium).[3][11] Ensure secure electrical connections. The cell should be placed in a water bath or equipped with cooling coils to manage heat generated during electrolysis.[8]

-

Electrolysis: Fill the cell with the prepared electrolyte and begin electrolysis by applying a constant DC current. The current should be set to achieve the desired anodic current density (e.g., 200-400 mA/cm²).[8] Maintain the cell temperature within the optimal range (e.g., 50-60°C).[8]

-

Process Monitoring: The electrolysis is run for a calculated duration based on Faraday's laws of electrolysis to convert the desired amount of chlorate. A current efficiency of around 80% can be assumed for this calculation.[3][11] The process is typically run until the chlorate concentration is significantly reduced.

-

Product Isolation: Upon completion, the resulting electrolyte is a concentrated solution of sodium perchlorate. For applications requiring the solution directly (e.g., metathesis reactions to form potassium or ammonium (B1175870) perchlorate), it can be used as is.[8] To obtain solid sodium perchlorate, the solution is concentrated by evaporation and then cooled to 30°C to crystallize the product.[1] The remaining mother liquor, still rich in dissolved salts, should be recycled into the next batch to maximize yield.[8]

Data Presentation

The quantitative data for the process is summarized in the tables below for easy comparison.

Table 1: Comparison of Common Anode Materials

| Anode Material | Typical Current Density | Advantages | Disadvantages | Additive Required |

|---|---|---|---|---|

| Platinum (Pt) | 200 - 500 mA/cm²[8] | High current efficiency, stable.[5] | High cost, high wear at low chlorate concentrations.[4][8] | Sodium Dichromate[3][7] |

| Lead Dioxide (PbO₂) | 150 - 400 mA/cm²[8] | Low cost, good performance.[10] | Lower voltage efficiency than Pt, potential for flaking.[10][13] | Sodium Fluoride[7][11] |

Table 2: Typical Operating Conditions and Performance Metrics

| Parameter | Value / Range | Notes |

|---|---|---|

| Initial NaClO₃ Concentration | 500 - 720 g/L[8][12] | High concentration is critical for high current efficiency.[13] |

| Final NaClO₃ Concentration | 5 - 50 g/L[13] | Electrolysis is stopped when concentration becomes low to maintain efficiency. |

| Final NaClO₄ Concentration | 600 - 1000 g/L[13] | Highly soluble, allowing for very concentrated product solutions. |

| Operating Temperature | 40 - 60 °C[8][13] | A compromise to balance reaction rate, power consumption, and anode wear.[13] |

| Cell Voltage | 4.5 - 7.0 V[3][8][11] | Higher than for chlorate production due to higher oxidation potential. |

| pH | 6.0 - 7.0 (controlled) | The process is not highly sensitive, but this range is often cited for optimal control.[7][12] |

| Current Efficiency | 70 - 90%[11][12][15] | Highly dependent on all operating parameters. |

| Energy Consumption | ~2 kWh / kg NaClO₄[8] | Based on conversion from sodium chlorate. |

Visualizations

5.1 Experimental Workflow

The logical flow from raw materials to the final product in a batch process is illustrated below.

5.2 Electrochemical Cell Diagram

This diagram illustrates the fundamental components and reactions within the electrolytic cell.

References

- 1. taoyuanchemical.com [taoyuanchemical.com]

- 2. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 3. Preparing perchlorates - PyroGuide [pyrodata.com]

- 4. Sodium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 5. pure.tue.nl [pure.tue.nl]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. chlorates.exrockets.com [chlorates.exrockets.com]

- 9. feanor-lab.com [feanor-lab.com]

- 10. researchgate.net [researchgate.net]

- 11. sciencemadness.org [sciencemadness.org]

- 12. US2512973A - Process for making perchlorates - Google Patents [patents.google.com]

- 13. chlorates.exrockets.com [chlorates.exrockets.com]

- 14. Chlorates and Perchlorates – Newton's Flaming Laser Sword [flaminglasersword.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of some factors on the electrolysis production of sodium perchlorate from sodium chlorate using PbO2/Pb-Ti electrode | Journal of Military Science and Technology [ojs.jmst.info]

Understanding the Hygroscopic Nature of Sodium Perchlorate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Principles and Practical Applications of Sodium Perchlorate's Hygroscopicity in Experimental Settings.

Introduction

Sodium perchlorate (B79767) (NaClO₄) is an inorganic salt with significant applications in various scientific and industrial fields, including as an electrolyte, an oxidizing agent, and in molecular biology for DNA extraction.[1] For researchers, scientists, and drug development professionals, a critical and often challenging property of sodium perchlorate is its hygroscopic nature—its tendency to attract and absorb moisture from the surrounding environment. This characteristic can significantly impact experimental accuracy, product stability, and formulation performance.[2]

This technical guide provides a comprehensive overview of the hygroscopic properties of sodium perchlorate. It includes quantitative data on its deliquescence, detailed experimental protocols for its handling and analysis, and visual workflows to aid in decision-making processes when working with this compound.

Quantitative Analysis of Hygroscopicity

The hygroscopicity of a substance is characterized by its tendency to absorb moisture from the air. A key parameter is the Deliquescence Relative Humidity (DRH), which is the relative humidity at which a solid substance absorbs enough water vapor to form an aqueous solution.[1] For sodium perchlorate, the DRH is influenced by temperature.

Below is a summary of reported DRH values for sodium perchlorate at various temperatures. It is important to note that experimental values can vary based on the purity of the sample and the specific methodology used.

| Temperature (°C) | Temperature (K) | Deliquescence Relative Humidity (DRH) (%) | Source |

| Room Temperature | ~298 K | 44 | [3] |

| 0 | 273 | 51 | [4] |

| -30.15 | 243 | ~40 (for pure NaClO₄) | [5] |

| -45.15 | 228 | 64 | [2] |

Note: The data presented is compiled from various studies, primarily focusing on environmental and planetary science applications, which may not perfectly reflect all laboratory conditions. However, they provide valuable insights into the temperature-dependent hygroscopic behavior of sodium perchlorate.

Experimental Protocols

Accurate and reproducible experimental results when working with sodium perchlorate necessitate stringent protocols for handling and analysis to mitigate the effects of its hygroscopicity.

Standard Operating Procedure for Handling and Weighing Sodium Perchlorate

This protocol outlines the essential steps for handling and weighing sodium perchlorate to minimize moisture absorption.

Materials:

-

Anhydrous sodium perchlorate

-

Spatula

-

Weighing boat or paper

-

Analytical balance (preferably in a low-humidity environment or a glove box)

-

Dessicator with an active desiccant (e.g., silica (B1680970) gel)

-

Airtight storage containers

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Procedure:

-

Preparation: Before opening the sodium perchlorate container, ensure the weighing area is clean and dry. If possible, perform the weighing in a controlled environment with low relative humidity, such as a glove box with a dry nitrogen atmosphere.

-

Equilibration: Allow the sealed container of sodium perchlorate to equilibrate to the ambient temperature of the weighing area to prevent condensation upon opening.

-

Weighing:

-

Tare the analytical balance with the weighing boat or paper on the pan.

-

Quickly open the sodium perchlorate container and use a clean, dry spatula to transfer the desired amount of the salt to the weighing vessel.

-

Minimize the time the container is open to the atmosphere.

-

Record the mass immediately once the balance reading stabilizes.

-

-

Storage:

-

Immediately and securely seal the main container of sodium perchlorate after dispensing.

-

For long-term storage, place the sealed container inside a desiccator containing an active desiccant.

-

Regularly check and regenerate or replace the desiccant as needed.

-

-

Cleaning: Clean any spills promptly and thoroughly. Dispose of waste according to institutional safety guidelines.

Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample at controlled temperature and relative humidity.[6]

Principle: A small amount of the sample is placed on a microbalance inside a chamber with controlled temperature and humidity. The mass of the sample is continuously monitored as the relative humidity is systematically varied.

Procedure Outline:

-

Sample Preparation: Place a small, accurately weighed amount of sodium perchlorate (typically 5-15 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Isotherm:

-

Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each step, allow the sample to equilibrate until the rate of mass change is below a set threshold.

-

After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption/desorption isotherm. The DRH can be identified as the humidity at which a sharp and significant increase in mass occurs, indicating the transition from a solid to a solution.[6]

Impact on Pharmaceutical Formulation and Quality Control

The hygroscopic nature of an active pharmaceutical ingredient (API) like sodium perchlorate, or any excipient, can have profound effects on the quality, stability, and manufacturability of a drug product.

Potential Issues Arising from Hygroscopicity:

-

Physical Instability: Moisture uptake can lead to physical changes such as caking, agglomeration, and changes in particle size and flow properties of powders.[7]

-

Chemical Instability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.

-

Dosage Form Performance: In solid dosage forms like tablets and capsules, changes in the physical properties of the API or excipients due to moisture can affect hardness, disintegration, and dissolution rates.

-

Manufacturing Challenges: Poor powder flow can lead to issues with tablet press feeding and dose uniformity.

The following workflow illustrates a decision-making process for the formulation development of a hygroscopic drug.

This workflow highlights the critical decision points, from initial characterization to final packaging, to ensure the development of a stable and effective drug product containing a hygroscopic substance.

Conclusion

The hygroscopic nature of sodium perchlorate presents both challenges and considerations for its use in research, particularly in the pharmaceutical industry. A thorough understanding of its deliquescence behavior, coupled with the implementation of rigorous handling and analytical protocols, is paramount for achieving reliable experimental outcomes and developing stable drug formulations. By carefully characterizing the material's interaction with moisture and employing appropriate formulation and packaging strategies, the risks associated with its hygroscopicity can be effectively mitigated.

References

- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Water uptake and hygroscopicity of perchlorates and implications for the existence of liquid water in some hyperarid environments - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08366A [pubs.rsc.org]

- 5. lpi.usra.edu [lpi.usra.edu]

- 6. particletechlabs.com [particletechlabs.com]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Perchlorate as a Precursor for Other Perchlorate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the utilization of sodium perchlorate (B79767) as a primary precursor for the synthesis of other inorganic perchlorate salts. The methodologies discussed herein are based on established chemical principles and leverage the differential solubility of these salts for separation and purification. This document offers detailed experimental protocols, quantitative data for key reactions, and visualizations of synthetic workflows and relevant biological pathways to support researchers in their laboratory and development endeavors.

Introduction

Sodium perchlorate (NaClO₄) is a crucial starting material in the production of a variety of perchlorate salts due to its high solubility in water and the relative insolubility of many other perchlorate salts.[1] The primary method for the synthesis of other perchlorate salts from sodium perchlorate is a metathesis or double decomposition reaction.[2][3] This process is economically viable and widely used for the laboratory and industrial scale production of potassium, ammonium (B1175870), and lithium perchlorates, among others.[4][5]

The fundamental principle of this synthetic approach relies on the following equilibrium in aqueous solution:

NaClO₄(aq) + MX(aq) ⇌ MClO₄(s/aq) + NaX(aq)

Where M represents a cation such as K⁺, NH₄⁺, or Li⁺, and X is an anion, typically Cl⁻. By carefully selecting the reaction conditions, specifically temperature, the equilibrium can be shifted to favor the precipitation of the desired, less soluble perchlorate salt (MClO₄), which can then be isolated through filtration.

Synthesis of Perchlorate Salts from Sodium Perchlorate

The following sections provide detailed experimental protocols for the synthesis of potassium, ammonium, and lithium perchlorate from a sodium perchlorate precursor. The protocols are designed for a laboratory setting and emphasize safety and purity of the final product.

Synthesis of Potassium Perchlorate (KClO₄)

Potassium perchlorate is significantly less soluble in water than sodium perchlorate, particularly at lower temperatures, which facilitates its isolation in high purity.[2]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a saturated aqueous solution of sodium perchlorate (NaClO₄). At 25 °C, the solubility is approximately 209 g per 100 mL of water.[1] For example, dissolve 209 g of NaClO₄ in 100 mL of deionized water, gently heating to ensure complete dissolution.

-

Prepare a saturated aqueous solution of potassium chloride (KCl). At 25 °C, the solubility is approximately 34.4 g per 100 mL of water.

-

-

Reaction:

-

In a clean beaker, place a specific volume of the saturated sodium perchlorate solution.

-

While stirring continuously, slowly add a stoichiometric equivalent of the saturated potassium chloride solution. A white precipitate of potassium perchlorate will form immediately.[2]

-

For every 100g of sodium perchlorate, approximately 61g of potassium chloride is required for a complete reaction.

-

-

Crystallization and Isolation:

-

Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Cool the mixture in an ice bath to 0-5 °C for at least one hour to maximize the precipitation of potassium perchlorate, leveraging its low solubility at these temperatures.

-

Isolate the potassium perchlorate crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove the soluble sodium chloride byproduct and any unreacted starting materials.

-

-

Purification (Recrystallization):

-

Transfer the crude potassium perchlorate to a beaker.

-

Add a minimal amount of boiling deionized water to dissolve the crystals completely. For every 20 g of crude product, start with 100 ml of water and add more in small increments if needed.[6]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce recrystallization.

-

Filter the purified crystals and wash with a small amount of ice-cold deionized water.

-

Dry the purified potassium perchlorate crystals in an oven at 100-110 °C to a constant weight.[6]

-

-

Purity Assessment:

-

The purity of the final product can be assessed by the absence of chloride ions. A simple qualitative test involves dissolving a small sample in deionized water and adding a few drops of silver nitrate (B79036) solution. The absence of a white precipitate (AgCl) indicates high purity. A patent for a microemulsion-based synthesis of potassium perchlorate reports a purity of 95.9% with a total yield of 89.5%.[7]

-

Synthesis of Ammonium Perchlorate (NH₄ClO₄)

Ammonium perchlorate is a key component in solid rocket propellants and other energetic materials. Its synthesis from sodium perchlorate is also based on a double decomposition reaction.

Experimental Protocol:

-

Reagent Preparation:

-

Reaction:

-

Combine the hot solutions of sodium perchlorate and ammonium chloride while stirring.

-

-

Crystallization and Isolation:

-

Allow the solution to cool slowly to room temperature. To obtain larger crystals, the cooling process can be extended over 24 hours by insulating the reaction vessel.[8]

-

Further cool the solution in a freezer to approximately -10 °C to maximize the yield of ammonium perchlorate.[8]

-

Isolate the ammonium perchlorate crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

-

Purification (Recrystallization):

-

Dissolve the crude ammonium perchlorate in a minimal amount of boiling deionized water. For every 50 g of crude product, start with 100 ml of water.[6]

-

Allow the solution to cool slowly to induce recrystallization.

-

Filter the purified crystals and wash with a small amount of ice-cold deionized water.

-

Dry the purified ammonium perchlorate crystals in a desiccator or in an oven at a low temperature (below 100 °C) to avoid decomposition.[6]

-

-

Yield and Purity:

-

A patent describing the reaction of sodium perchlorate with ammonium sulfate (B86663) in liquid ammonia (B1221849) reports a yield of 98% and a purity of 98.8% for the resulting ammonium perchlorate.[9] Another amateur synthesis protocol suggests an expected yield of approximately 50g of ammonium perchlorate from 69.1g of sodium perchlorate.[8]

-

Synthesis of Lithium Perchlorate (LiClO₄)

Lithium perchlorate is notable for its high solubility in many organic solvents, making it useful in battery technology and as a Lewis acid catalyst in organic synthesis.[10]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a concentrated aqueous solution of sodium perchlorate.

-

Prepare a concentrated aqueous solution of lithium chloride (LiCl).

-

-

Reaction in Aqueous Solution:

-

Mix the concentrated solutions of sodium perchlorate and lithium chloride at an elevated temperature (e.g., 50 °C).[11]

-

Sodium chloride, being less soluble under these conditions, will precipitate out.

-

Filter the hot solution to remove the precipitated sodium chloride.

-

Cool the filtrate to 0 °C to crystallize lithium perchlorate.[11]

-

Isolate the lithium perchlorate crystals by filtration.

-

The product can be dehydrated by heating to obtain anhydrous lithium perchlorate.

-

-

Reaction in Non-Aqueous Solvent (for Anhydrous Product):

-

This method directly yields anhydrous lithium perchlorate.

-

Dissolve anhydrous sodium perchlorate and anhydrous lithium chloride in a suitable anhydrous alcohol, such as ethanol (B145695) or propanol.

-

The reaction will cause the precipitation of sodium chloride, which is insoluble in the organic solvent.

-

Filter the mixture to remove the sodium chloride.

-

The anhydrous lithium perchlorate can be recovered from the filtrate by evaporating the solvent.

-

Quantitative Data

The efficiency of the metathesis reaction is largely dependent on the differential solubility of the reactants and products at various temperatures. The following tables summarize the solubility of relevant salts in water at different temperatures.

Table 1: Solubility of Perchlorate Salts in Water ( g/100 g H₂O)

| Temperature (°C) | NaClO₄ | KClO₄ | NH₄ClO₄ | LiClO₄ |

| 0 | 167.3 | 0.75 | 11.5 | 43.7 |

| 20 | 209.6 | 1.68 | 20.2 | 59.8 |

| 25 | 209 | - | 25.1 | 60 |

| 40 | 243.8 | 3.25 | 36.6 | 77.2 |

| 60 | 286.7 | 6.35 | 55.2 | 97.6 |

| 80 | 338.2 | 12.1 | 77.3 | 121.2 |

| 100 | 398.3 | 21.8 | 95.3 | 148.1 |

Data compiled from various sources. Note: Solubility data can vary slightly between different sources.

Table 2: Solubility of Chloride Salts in Water ( g/100 g H₂O)

| Temperature (°C) | NaCl | KCl | NH₄Cl | LiCl |

| 0 | 35.7 | 27.6 | 29.4 | 67.0 |

| 20 | 36.0 | 34.0 | 37.2 | 83.2 |

| 40 | 36.6 | 40.0 | 45.8 | - |

| 60 | 37.3 | 45.5 | 55.2 | - |

| 80 | 38.4 | 51.1 | 65.6 | - |

| 100 | 39.8 | 56.7 | 77.3 | 127.5 |

Data compiled from various sources, including Sigma-Aldrich.

Visualizations

Experimental Workflow for Perchlorate Salt Synthesis

The general workflow for the synthesis of a less soluble perchlorate salt from sodium perchlorate via a metathesis reaction can be visualized as follows:

Signaling Pathway: Perchlorate as a Competitive Inhibitor of the Sodium-Iodide Symporter (NIS)

For professionals in drug development, understanding the biological interactions of perchlorate is crucial. Perchlorate is a known competitive inhibitor of the sodium-iodide symporter (NIS), a key protein in thyroid hormone synthesis.

Safety Considerations

Perchlorate salts are strong oxidizing agents and should be handled with care. When mixed with organic compounds, finely divided metals, or sulfur, they can form explosive mixtures.[5] It is imperative to avoid contamination of the final products with organic materials. All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. When heating perchlorates, care should be taken to avoid excessive temperatures that could lead to decomposition and potentially explosive reactions.

Conclusion

Sodium perchlorate serves as a versatile and convenient precursor for the synthesis of a range of other perchlorate salts through straightforward metathesis reactions. The success of these syntheses hinges on a thorough understanding of the solubility properties of the involved salts. By following well-defined experimental protocols and purification procedures, high-purity perchlorate salts can be obtained for various research, development, and industrial applications. The provided data and visualizations aim to equip researchers with the necessary information to safely and effectively utilize sodium perchlorate in their synthetic endeavors.

References

- 1. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 2. chlorates.exrockets.com [chlorates.exrockets.com]

- 3. Sodium Perchlorate | NaClO4 | CID 522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How to create ammonium perchlorate? | For military, aerospace and aircraft industries [ammoniumperchlorate.org]

- 5. Lithium perchlorate - Wikipedia [en.wikipedia.org]

- 6. Preparing perchlorates - PyroGuide [pyrodata.com]

- 7. CN116395641A - Preparation method of high-purity potassium perchlorate - Google Patents [patents.google.com]

- 8. chlorates.exrockets.com [chlorates.exrockets.com]

- 9. US3502430A - Process for preparing ammonium perchlorate - Google Patents [patents.google.com]

- 10. Lithium_perchlorate [chemeurope.com]

- 11. CN110085915B - Lithium perchlorate electrolyte solution and preparation method thereof - Google Patents [patents.google.com]

The Denaturing Mechanism of Sodium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein denaturation, the process by which a protein loses its native three-dimensional structure, is a fundamental concept in biochemistry with significant implications for drug development, manufacturing, and diagnostics. The stability of a protein is dictated by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic effects, and electrostatic forces. Various chemical agents, known as denaturants, can disrupt this balance, leading to the unfolding of the protein.

Sodium perchlorate (B79767) (NaClO₄) is recognized as a particularly potent chemical denaturant.[1] Its efficacy stems from its classification as a strong chaotropic agent, a substance that disrupts the structure of water and weakens the hydrophobic effect.[2][3] This guide provides an in-depth examination of the core mechanisms by which sodium perchlorate induces protein denaturation, supported by experimental data and detailed protocols.

Core Mechanism of Action

The denaturing effect of sodium perchlorate is not attributed to a single interaction but rather a combination of synergistic effects on the solvent and the protein itself. As a salt, it dissociates in solution into Na⁺ and ClO₄⁻ ions. The large, singly charged perchlorate anion (ClO₄⁻) is the primary driver of the chaotropic effect.

Disruption of Water's Hydrogen-Bonding Network (The Chaotropic Effect)

The Hofmeister series ranks ions based on their ability to stabilize or destabilize proteins in solution.[4] Perchlorate is positioned at the extreme chaotropic ("order-disrupting") end of this series.[4][5]

Chaotropic agents like perchlorate disrupt the highly ordered, hydrogen-bonded network of bulk water molecules.[2][3] This disruption increases the entropy of the system. The hydrophobic effect, a primary driving force for protein folding, relies on the energetic penalty of creating an ordered "cage" of water molecules around nonpolar amino acid residues. By disordering the bulk water, perchlorate diminishes this penalty, making it more thermodynamically favorable for hydrophobic residues to become exposed to the solvent.[2] This effectively weakens the hydrophobic core that stabilizes the protein's tertiary structure, promoting unfolding.

Direct Interactions with the Protein

Beyond its influence on the solvent, the perchlorate anion interacts directly with the protein molecule, further destabilizing its native conformation.

-

Interaction with the Polypeptide Backbone: Perchlorate ions can interact with the peptide backbone.[6][7] This can occur through the disruption of the hydration layer around the protein and direct association with backbone components. This interference weakens the intramolecular hydrogen bonds that are essential for maintaining secondary structures like α-helices and β-sheets.[8]

-

Neutralization of Charged Side Chains: The perchlorate anion can bind to positively charged amino acid side chains, such as those of lysine (B10760008) and arginine.[8] This binding neutralizes the charges, disrupting crucial electrostatic interactions and salt bridges that stabilize the protein's tertiary and quaternary structures.[8]

Solubilization of Nonpolar Groups

By disrupting water structure and interacting with the protein, perchlorate effectively increases the solubility of nonpolar amino acid side chains in the aqueous environment.[2] In the native state, these hydrophobic residues are typically buried within the protein's core, away from water. The presence of perchlorate lowers the energetic cost of solvating these groups, shifting the folding equilibrium towards the denatured state where these residues are more exposed.

The overall mechanism can be visualized as a multi-pronged attack on the forces holding the protein together.

Quantitative Data on Protein Denaturation

The denaturing capacity of sodium perchlorate is concentration-dependent. Studies on model proteins, such as Ribonuclease A (RNase A), provide quantitative insights into its effects. Circular Dichroism (CD) spectroscopy is a key technique used to monitor changes in protein secondary structure during denaturation.

| Protein Model | Denaturant | Concentration | Method | Observation | Reference |

| Ribonuclease A | LiClO₄ / NaClO₄ | 0 - 4.0 M | Circular Dichroism | Cooperative denaturation transition observed with increasing salt concentration. | [9] |

| Ribonuclease A | 3.0 M LiClO₄ | Amide H/D Exchange, NMR | No measurable protection against amide proton exchange, indicating a lack of stable, hydrogen-bonded secondary structure. | [9] | |

| Short Peptides | NaClO₄ | Increasing | Circular Dichroism | Induces a significant CD signal that could be mistaken for secondary structure formation. | [9][10] |

| Alanine (B10760859) Peptide | NaClO₄ | Not specified | Molecular Dynamics | Perchlorate ions are strongly attracted to the folded backbone, stabilizing the helical state. | [6][11] |

Note: Lithium perchlorate (LiClO₄) is often used in studies and shows similar denaturing effects to NaClO₄.[9] The study on the alanine peptide highlights that the effect of perchlorate can be context-dependent, and in some short peptides, it may appear to stabilize certain structures, even though it acts as a general denaturant for globular proteins.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research in protein stability. Below are protocols for key experiments used to study the effects of sodium perchlorate.

Protocol 1: Monitoring Denaturation using Far-UV Circular Dichroism

This protocol outlines how to measure the change in a protein's secondary structure as a function of sodium perchlorate concentration.

-

Materials:

-

Purified protein of interest (e.g., Ribonuclease A)

-

High-purity sodium perchlorate

-

Buffer solution appropriate for the protein's stability (e.g., 50 mM sodium phosphate (B84403), pH 7.0)

-

Spectro-grade water

-

CD-compatible quartz cuvettes (e.g., 1 mm path length)

-

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the protein (e.g., 1 mg/mL) in the chosen buffer. Prepare a high-concentration stock solution of NaClO₄ (e.g., 8 M) in the same buffer.

-

Sample Preparation: Create a series of protein samples with varying final concentrations of NaClO₄ (e.g., 0 M, 1 M, 2 M, 3 M, 4 M). Ensure the final protein concentration is identical in all samples (e.g., 0.1 mg/mL). A typical final volume would be 200-300 µL.

-

Instrument Setup: Calibrate a CD spectropolarimeter. Set the measurement parameters: Far-UV wavelength range (e.g., 250 nm to 190 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans for better signal-to-noise).

-

Data Acquisition: Equilibrate each sample at a controlled temperature (e.g., 25°C). Record the CD spectrum for each sample. Also, record a baseline spectrum of the buffer containing the corresponding NaClO₄ concentration.

-

Data Analysis: Subtract the respective baseline spectrum from each sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE). Plot MRE at a characteristic wavelength (e.g., 222 nm for α-helices) against the NaClO₄ concentration to generate a denaturation curve.

-

Protocol 2: Amide Proton (H/D) Exchange Monitored by NMR

This protocol assesses the stability of the protein's core structure by measuring how quickly backbone amide protons exchange with deuterium (B1214612) from the solvent.

-

Materials:

-

Lyophilized purified protein

-

D₂O (99.9%)

-

Deuterated buffer components

-

Sodium perchlorate

-

NMR tubes

-

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the protein in a deuterated buffer (e.g., phosphate buffer in D₂O, pD adjusted). Prepare a parallel sample containing the desired final concentration of NaClO₄ (e.g., 3.0 M).

-

Initiating the Exchange: The experiment is initiated by dissolving the lyophilized protein directly into the D₂O buffer (with and without NaClO₄) at a specific temperature.

-

NMR Data Acquisition: Immediately place the sample in an NMR spectrometer. Acquire a series of 1D or 2D (e.g., ¹H-¹⁵N HSQC for isotopically labeled proteins) NMR spectra over time. The disappearance of amide proton signals indicates their exchange with solvent deuterium.

-

Data Analysis: Integrate the peak intensities of specific amide proton signals over time. A faster decay rate in the presence of NaClO₄ compared to the control indicates a less stable, more solvent-accessible protein structure, characteristic of denaturation.[9]

-

References

- 1. Sodium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Understanding specific ion effects and the Hofmeister series - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00847E [pubs.rsc.org]

- 5. Protein Stabilization and the Hofmeister Effect: The Role of Hydrophobic Solvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium perchlorate effects on the helical stability of a mainly alanine peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Backbone-mediated weakening of pairwise interactions enables percolation in peptide-based mimics of protein condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction Mechanisms of Perchloric Acid in Protein Denaturation [eureka.patsnap.com]

- 9. rbaldwin.stanford.edu [rbaldwin.stanford.edu]

- 10. Perchlorate-induced denaturation of ribonuclease A: investigation of possible folding intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium Perchlorate Effects on the Helical Stability of a Mainly Alanine Peptide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Sodium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium perchlorate (B79767) (NaClO₄) in water and various organic solvents. Sodium perchlorate's high solubility in a range of solvents makes it a versatile compound in numerous applications, including as an electrolyte in batteries, a chaotropic agent in molecular biology, and a precursor in the synthesis of other perchlorate salts. Understanding its solubility characteristics is crucial for its effective use in research, development, and industrial processes.

Solubility of Sodium Perchlorate in Water

Sodium perchlorate is exceptionally soluble in water, and its solubility increases significantly with temperature. This property is critical for the preparation of concentrated aqueous solutions used in various chemical and electrochemical applications.

Table 1: Solubility of Sodium Perchlorate in Water at Various Temperatures [1]

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 169 |

| 15 | 191 |

| 25 | 211 |

| 40 | 243 |

| 50 | 273 |

| 75 | 300 |

| 100 | 330 |

Note: The data represents the solubility of anhydrous sodium perchlorate.

Solubility of Sodium Perchlorate in Organic Solvents

Sodium perchlorate also exhibits significant solubility in a variety of polar organic solvents. This characteristic is particularly important in non-aqueous electrochemistry and organic synthesis. It is generally insoluble in nonpolar solvents such as benzene, chloroform, and toluene.[2][3]

Table 2: Solubility of Sodium Perchlorate in Various Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Acetone | C₃H₆O | 25 | 51.8 | [1] |

| Methanol | CH₃OH | 25 | 51.35 | [1] |

| Ethanol | C₂H₅OH | 25 | 14.7 | [1][2] |

| 1-Propanol | C₃H₇OH | 23 | 4.89 | [1] |

| 1-Butanol | C₄H₉OH | 23 | 1.86 | [1] |

| Isobutanol | C₄H₉OH | 23 | 0.79 | [1][2] |

| Ethyl Acetate | C₄H₈O₂ | 23 | 9.65 | [1] |

| Ethylene Glycol | C₂H₆O₂ | 25 | 75.5 | [1] |

| Ethanolamine | C₂H₇NO | 25 | 90.8 | [1] |

| Ethylenediamine | C₂H₈N₂ | 25 | 30.1 | [1] |

| Liquid Ammonia | NH₃ | -33 | 278.3 | [1] |

| Liquid Ammonia | NH₃ | 0 | 304.3 | [1] |

| Hydrogen Peroxide | H₂O₂ | 11.4 | 41 | [1] |

| Hydrogen Peroxide | H₂O₂ | 19 | 45.6 | [1] |

| Hydrogen Peroxide | H₂O₂ | 40 | 56.5 | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of sodium perchlorate in a given solvent, based on the isothermal saturation method, also known as the shake-flask method. This method is considered a reliable technique for measuring equilibrium solubility.

Materials and Equipment

-

Anhydrous sodium perchlorate (analytical grade)

-

Solvent of interest (high purity)

-

Thermostatically controlled water bath or incubator

-

Conical flasks or vials with secure caps

-

Magnetic stirrer and stir bars or an orbital shaker

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and other calibrated volumetric glassware

-

Evaporating dish or weighing boats

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous sodium perchlorate to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and temperature. It is recommended to establish the equilibration time through preliminary experiments by measuring the concentration at different time points until it becomes constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during transfer.

-

To ensure complete removal of any suspended solids, the supernatant should be centrifuged and/or filtered through a syringe filter that is chemically inert to the solvent.

-

-

Determination of Solute Concentration (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precisely measured volume or mass of the clear, saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For aqueous solutions, a drying oven set at a temperature below the decomposition point of sodium perchlorate (around 482°C) can be used.

-

Once the solvent is fully evaporated, place the evaporating dish containing the solid residue in a drying oven to ensure all traces of the solvent are removed.

-

Cool the evaporating dish in a desiccator to room temperature and then weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved sodium perchlorate by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of sodium perchlorate solubility using the isothermal saturation method.

This comprehensive guide provides essential data and a standardized methodology for the determination of sodium perchlorate solubility. Accurate and reproducible solubility data are fundamental for the successful application of this important compound in scientific and industrial settings.

References

The Chaotropic Action of Sodium Perchlorate: A Technical Guide to Hydrogen Bond Disruption in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of sodium perchlorate (B79767) (NaClO₄) as a potent chaotropic agent, focusing on its ability to disrupt hydrogen bonds in aqueous solutions. This property has significant implications across various scientific disciplines, including biochemistry, molecular biology, and pharmaceutical sciences, where the controlled denaturation of macromolecules is a critical procedural step.

Core Principles: The Chaotropic Effect of Perchlorate

Sodium perchlorate is an inorganic salt that readily dissociates in water into a sodium cation (Na⁺) and a perchlorate anion (ClO₄⁻). The perchlorate anion is primarily responsible for the chaotropic effect. Chaotropic agents are substances that disrupt the highly ordered, three-dimensional structure of water.[1] This disruption of the hydrogen-bonding network between water molecules has profound consequences for the stability of macromolecules such as proteins and nucleic acids.[2]

The perchlorate anion is a large, singly charged ion with a low charge density. This characteristic is central to its chaotropic activity. Unlike smaller, more highly charged ions (kosmotropes) that tend to organize and strengthen the water structure around them, the perchlorate ion is poorly hydrated and disrupts the existing hydrogen bond network.[2][3] This leads to a more disordered, or "chaotic," aqueous environment.

The mechanism of hydrogen bond disruption by perchlorate can be summarized as follows:

-

Weakening of Water-Water Interactions: The presence of perchlorate ions interferes with the cooperative hydrogen bonding between water molecules, leading to a decrease in the overall strength of the water structure.[4]

-

Favorable Solvation of Nonpolar Groups: By disrupting the water structure, perchlorate reduces the energetic penalty of solvating nonpolar amino acid residues or nucleotide bases. This "salting-in" effect weakens the hydrophobic interactions that are crucial for maintaining the native conformation of proteins and the double-helical structure of DNA.

-

Direct Interaction with Macromolecules: Evidence suggests that perchlorate ions can directly interact with the peptide backbone and other parts of macromolecules, further contributing to their destabilization.[5]

Quantitative Analysis of Hydrogen Bond Disruption

The effect of sodium perchlorate on the hydrogen bond network of water and the stability of biomolecules can be quantified using various spectroscopic and thermodynamic techniques.

Spectroscopic Evidence

Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of water molecules, which are directly influenced by hydrogen bonding. In the presence of sodium perchlorate, the O-H stretching band of water in the Raman spectrum exhibits significant changes. Specifically, there is a decrease in the intensity of the low-frequency component (around 3230 cm⁻¹), which is associated with strongly hydrogen-bonded, tetrahedral water structures, and an increase in the intensity of the high-frequency components (around 3540-3620 cm⁻¹), corresponding to weakly or non-hydrogen-bonded water molecules.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) NMR chemical shift of water is also sensitive to the extent of hydrogen bonding. In aqueous solutions of sodium perchlorate, the proton resonance shifts to a lower field (downfield) with increasing temperature and concentration. This shift indicates a decrease in the average strength of hydrogen bonds in the solution.[7][8]

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR studies of the O-H stretching band in aqueous sodium perchlorate solutions show a decrease in the intensity of the lower frequency bands associated with strongly hydrogen-bonded water and the emergence of a new band at a higher frequency (around 3580 cm⁻¹). This new band is attributed to water molecules weakly hydrogen-bonded to the perchlorate anion.[3]

| Spectroscopic Technique | Key Observation | Interpretation | Quantitative Data (Approximate) |

| Raman Spectroscopy | Decrease in the low-frequency O-H stretching band; Increase in high-frequency bands. | Disruption of the tetrahedral hydrogen bond network of water. | Isosbestic point around 3345 cm⁻¹.[4] Peaks for weakly H-bonded water monomers at ~3549 cm⁻¹ and ~3588 cm⁻¹.[9] |

| NMR Spectroscopy | Downfield shift of the water proton resonance. | Decrease in the average strength of hydrogen bonds. | Total hydration number of NaClO₄ determined to be 3.0 ± 0.2.[7][8] |

| ATR-FTIR Spectroscopy | Emergence of a high-frequency O-H stretching band. | Formation of weak hydrogen bonds between water and perchlorate ions. | New band appears around 3580 cm⁻¹.[3] Strongest IR peak for perchlorate at 1076 cm⁻¹.[10] |

Thermodynamic and Physical Properties

The chaotropic nature of sodium perchlorate also manifests in the bulk properties of its aqueous solutions.

| Property | Effect of Increasing NaClO₄ Concentration | Implication |

| Viscosity | Increases | Reflects changes in solution structure and ion-solvent interactions.[11][12] |

| Density | Increases | Indicative of the mass added to the solution.[11][12] |

| Surface Tension | Increases | Suggests that the disruption of bulk water structure is more significant than any surface activity of the ion. |

Impact on Macromolecular Stability

The primary application of sodium perchlorate's chaotropic effect in a research setting is the controlled denaturation of proteins and nucleic acids.

| Macromolecule | Effect of Sodium Perchlorate | Quantitative Measure |

| Proteins | Destabilization of the native state, leading to unfolding. | Decreases the melting temperature (Tₘ) of proteins.[5] |